molecular formula C11H6F2O2 B12949878 5,7-Difluoro-2-naphthoic acid

5,7-Difluoro-2-naphthoic acid

Cat. No.: B12949878
M. Wt: 208.16 g/mol
InChI Key: HTIULSLCAVNIJC-UHFFFAOYSA-N
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Description

5,7-Difluoro-2-naphthoic acid is a high-purity, fluorinated organic compound designed for advanced chemical and pharmaceutical research. This naphthoic acid derivative serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel bioactive molecules and pharmaceutical candidates. Fluorinated naphthalene rings are valuable scaffolds in drug discovery, as the introduction of fluorine atoms can significantly alter a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers utilize this building block in the synthesis of more complex structures, such as protease inhibitors, receptor agonists/antagonists, and other small-molecule therapeutics. The specific placement of fluorine atoms at the 5 and 7 positions on the naphthalene ring makes it a unique candidate for structure-activity relationship (SAR) studies. While the precise mechanism of action for this compound is target-dependent, its primary research value lies in its role as a precursor. It can be further functionalized via its carboxylic acid group into amides, esters, and other derivatives common in pharmacophores . Related difluoro-naphthalene compounds have been investigated in various research contexts, underscoring the importance of this chemical class in developing new therapeutic agents . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6F2O2

Molecular Weight

208.16 g/mol

IUPAC Name

5,7-difluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H6F2O2/c12-8-4-7-3-6(11(14)15)1-2-9(7)10(13)5-8/h1-5H,(H,14,15)

InChI Key

HTIULSLCAVNIJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)F

Origin of Product

United States

Synthetic Methodologies for 5,7 Difluoro 2 Naphthoic Acid

Retrosynthetic Analysis and Design of Precursor Molecules

A plausible retrosynthetic analysis for 5,7-difluoro-2-naphthoic acid suggests a disconnection of the carboxylic acid group, leading to a 5,7-difluoronaphthalene intermediate. This intermediate could be functionalized at the 2-position with a group amenable to conversion into a carboxylic acid, such as a methyl group or a halogen.

Further disconnection of the 5,7-difluoronaphthalene core can be envisioned through an intramolecular Friedel-Crafts type reaction. This approach would involve the cyclization of a suitably substituted phenylacetic acid derivative. The strategic placement of fluorine atoms on the phenyl ring of the precursor is crucial for directing the cyclization to yield the desired 5,7-difluoro substitution pattern on the resulting naphthalene (B1677914) ring.

Based on this analysis, two primary precursor molecules can be designed:

A substituted phenylacetic acid: This precursor would already contain the necessary carbon framework for the naphthalene ring system. The specific substitution pattern on the phenyl ring would be critical for achieving the correct regiochemistry of the fluorine atoms in the final product.

A 5,7-difluoronaphthalene derivative: This precursor would serve as a direct intermediate for the introduction of the carboxylic acid group. This could be a 2-methyl-5,7-difluoronaphthalene, which can be oxidized, or a 2-halo-5,7-difluoronaphthalene, which can undergo carboxylation.

Regioselective Synthesis of the 5,7-Difluoronaphthalene Core Structure

The construction of the 5,7-difluoronaphthalene core with precise regiochemistry is a key challenge in the synthesis of the target molecule. This is typically achieved through a combination of strategies for introducing fluorine substituents and methods for forming the bicyclic naphthalene ring system.

Strategies for Introducing Fluorine Substituents at Specific Naphthalene Positions

The introduction of fluorine atoms onto an aromatic ring often relies on established methods in organofluorine chemistry. In the context of synthesizing a 5,7-difluoronaphthalene core from a phenylacetic acid precursor, the fluorine atoms would be incorporated into the starting phenylacetic acid. For instance, a 3,5-difluorophenylacetic acid derivative could serve as a key starting material. The fluorine atoms at the 3 and 5 positions of the phenyl ring are electronically withdrawing and will influence the regioselectivity of the subsequent cyclization step.

Cyclization Reactions for Naphthalene Ring Formation

Intramolecular Friedel-Crafts acylation is a powerful method for the construction of fused ring systems, including naphthalenes. In this approach, a substituted phenylacetic acid is first converted to its corresponding acyl chloride or anhydride. In the presence of a Lewis acid catalyst, such as aluminum chloride, or a strong protic acid, the acyl group can undergo an intramolecular electrophilic attack on the aromatic ring, leading to the formation of a tetralone intermediate. Subsequent reduction and aromatization steps would then yield the desired naphthalene core.

The regioselectivity of the cyclization is a critical consideration. For a 3,5-difluorophenylacetic acid derivative, the cyclization is directed by the electronic effects of the fluorine atoms and the steric hindrance of the substituents. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack. However, the positions ortho and para to the activating alkyl side chain are still the most favorable sites for cyclization.

Introduction of the Carboxylic Acid Functionality

Once the 5,7-difluoronaphthalene core is established, the final step is the introduction of the carboxylic acid group at the 2-position. Two primary methods for this transformation are the carboxylation of a halogenated naphthalene and the oxidation of a methyl or aldehyde precursor.

Carboxylation of Halogenated Naphthalenes

This method involves the conversion of a 2-halo-5,7-difluoronaphthalene, such as 2-bromo-5,7-difluoronaphthalene, into the corresponding carboxylic acid. A common approach is through the formation of a Grignard reagent. The 2-halo-5,7-difluoronaphthalene is reacted with magnesium metal in an ethereal solvent to form the corresponding organomagnesium halide. This Grignard reagent is then reacted with carbon dioxide, followed by an acidic workup, to yield this compound.

Reactant Reagents Product Description
2-Halo-5,7-difluoronaphthalene1. Mg, ether2. CO₂3. H₃O⁺This compoundFormation of a Grignard reagent followed by carboxylation.

Oxidation of Naphthalene Methyl or Aldehyde Precursors

An alternative route involves the oxidation of a 2-methyl-5,7-difluoronaphthalene or a 5,7-difluoro-2-naphthaldehyde (B13121901) precursor. The methyl group on the naphthalene ring can be oxidized to a carboxylic acid using strong oxidizing agents. A variety of reagents can be employed for this transformation, including potassium permanganate, chromic acid, or catalytic oxidation systems. For instance, the liquid phase catalytic oxidation of 2-methylnaphthalene (B46627) to 2-naphthoic acid has been achieved using a Co-Mn-Br catalyst system. asianpubs.orgresearchgate.net This method could potentially be adapted for the difluorinated analogue. The oxidation of a corresponding aldehyde to a carboxylic acid is typically a more straightforward transformation and can be accomplished with milder oxidizing agents.

Precursor Oxidizing Agent Product
2-Methyl-5,7-difluoronaphthaleneKMnO₄ or Co-Mn-Br catalystThis compound
5,7-Difluoro-2-naphthaldehydeMild oxidizing agentThis compound

Development of Novel and Efficient Synthetic Pathways

While specific literature detailing multiple, distinct synthetic routes for this compound is limited, a general and effective strategy for preparing difluoronaphthoic acids has been developed. This methodology can be adapted for the synthesis of the target compound. The route utilizes commercially available difluorinated precursors and builds the naphthalene core through a series of cyclization and aromatization reactions. acs.orgresearchgate.net

Subsequent steps involve the conversion of the tetralone into a naphthonitrile. This is achieved through the formation of a cyanohydrin, followed by a two-step aromatization process. acs.org The final step is the hydrolysis of the nitrile functional group under strongly acidic conditions to yield the desired naphthoic acid. acs.org This multi-step sequence represents a robust method for constructing the 5,7-difluoronaphthalene skeleton from simple, fluorinated phenyl derivatives. acs.orgresearchgate.net

Table 1: Representative Synthetic Pathway for Difluoronaphthoic Acids This table outlines the key transformations for a representative synthesis of a difluoronaphthoic acid, based on the documented pathway for the 1-carboxylic acid isomer. acs.org

StepStarting MaterialKey TransformationIntermediate/ProductReported Overall Yield
12,4-DifluoroacetophenoneElaboration to butanoic acid derivative4-(2,4-difluorophenyl)butanoic acidData not specified
24-(2,4-difluorophenyl)butanoic acidIntramolecular Friedel-Crafts cyclization5,7-Difluoro-3,4-dihydro-1-(2H)-naphthalenone~30% (from acetophenone)
35,7-Difluoro-3,4-dihydro-1-(2H)-naphthalenoneCyanohydrin formation and aromatization5,7-Difluoro-1-naphthonitrileData not specified
45,7-Difluoro-1-naphthonitrileAcidic hydrolysis5,7-Difluoro-1-naphthalenecarboxylic acidData not specified

Stereochemical Control and Diastereoselectivity in Synthesis

In the context of the synthetic pathways described for constructing the 5,7-difluoronaphthalene core, issues of stereochemical control and diastereoselectivity are generally not applicable to the final product. The key reactions, such as intramolecular Friedel-Crafts cyclization followed by aromatization, lead to the formation of a planar, aromatic naphthalene ring system. acs.org This aromatic structure does not possess any chiral centers. Therefore, the synthesis of this compound itself does not require specific methods for controlling stereochemistry.

Sustainable and Green Chemistry Approaches in Synthesis

Reactivity and Mechanistic Studies of 5,7 Difluoro 2 Naphthoic Acid

Electrophilic Aromatic Substitution Reactions on the Difluoronaphthalene Moiety

Electrophilic aromatic substitution (EAS) on the naphthalene (B1677914) ring of 5,7-Difluoro-2-naphthoic acid is generally disfavored due to the presence of three deactivating groups. Both fluorine and carboxylic acid groups withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.

Positional Selectivity Influenced by Fluorine and Carboxylic Acid Substituents

The directing effects of the substituents on the naphthalene ring in electrophilic aromatic substitution are complex and often conflicting. The carboxylic acid group at the 2-position is a meta-director and a strong deactivating group. It will primarily direct incoming electrophiles to the 5- and 7-positions of the same ring, which are already substituted with fluorine, and to the other ring (positions 5, 6, 7, and 8). Within the second ring, it would also favor positions meta to its point of attachment.

Fluorine, although deactivating, is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The fluorine atom at the 5-position would direct incoming electrophiles to the 4-, 6-, and 8-positions. The fluorine atom at the 7-position would direct to the 6- and 8-positions.

Considering these competing effects:

Attack on the same ring (containing the COOH group): This is highly unlikely due to the strong deactivating nature of the carboxylic acid.

Attack on the other ring (positions 5, 6, 7, 8): This ring is also deactivated by the two fluorine atoms. However, if substitution were to occur, the directing effects would be a combination of the meta-directing influence of the carboxylic acid and the ortho-, para-directing influence of the fluorine atoms. The 6- and 8-positions appear to be the most likely sites of attack, being activated by both fluorine atoms and not strongly deactivated by the carboxylic acid.

Predicting the major product with certainty would likely require computational modeling to evaluate the stability of the possible intermediates (arenium ions).

Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound

Position of AttackDirecting Effect of -COOH (at C2)Directing Effect of -F (at C5)Directing Effect of -F (at C7)Overall Predicted Reactivity
1 DeactivatingNeutralNeutralLow
3 DeactivatingNeutralNeutralLow
4 NeutralActivating (ortho)NeutralModerate
6 Meta-directing (activating)Activating (para)Activating (ortho)High (relative)
8 Meta-directing (activating)Activating (ortho)Activating (para)High (relative)

This table provides a qualitative prediction based on general principles of substituent effects.

Kinetic and Thermodynamic Aspects of Substitution

The rate of electrophilic aromatic substitution on this compound is expected to be significantly lower than that of naphthalene itself. The presence of three electron-withdrawing groups raises the activation energy for the formation of the arenium ion intermediate, which is the rate-determining step in most EAS reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the difluoronaphthalene ring in this compound makes it a good candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an aromatic carbon bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex.

In this molecule, both fluorine atoms can potentially act as leaving groups. The presence of the electron-withdrawing carboxylic acid group and the other fluorine atom enhances the electrophilicity of the carbon atoms attached to the fluorine, facilitating nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, and its stability is crucial for the reaction to proceed. libretexts.org

The relative reactivity of the 5- and 7-positions towards nucleophilic attack would depend on the ability of the remaining substituents to stabilize the negative charge in the Meisenheimer intermediate. The carboxylic acid group can stabilize the negative charge through its inductive and resonance effects, particularly when the attack is at a position that allows for delocalization of the charge onto the carboxylate group.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the 2-position of the naphthalene ring undergoes typical reactions of aromatic carboxylic acids.

Esterification and Amidation Reaction Kinetics

Amidation: The formation of amides from this compound can be achieved by reaction with an amine. This reaction is often carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The kinetics of amidation reactions are dependent on the specific method used but generally involve the nucleophilic attack of the amine on the activated carboxyl group.

Reduction and Decarboxylation Studies

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. The electrochemical reduction of fluorinated aromatic carboxylic acids has also been reported, offering an alternative method. For example, pentafluorobenzoic acid can be selectively reduced to the corresponding benzyl (B1604629) alcohol. rsc.org A similar approach could potentially be applied to this compound.

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from aromatic carboxylic acids can be challenging and often requires harsh conditions. However, the presence of the fluorine atoms may influence the ease of decarboxylation. For instance, studies on perfluorocarboxylic acids have shown that decarboxylation can occur under specific conditions. northwestern.edubohrium.com The decarboxylation of halogenated aromatic carboxylic acids can also be achieved by heating with water or with water and another acid. google.com

Table 2: Summary of Reactivity for this compound

Reaction TypeReactivityKey Influencing Factors
Electrophilic Aromatic Substitution LowStrong deactivating effects of -COOH and -F groups.
Nucleophilic Aromatic Substitution FavorableElectron-withdrawing nature of -COOH and -F groups; F as a good leaving group.
Esterification FavorableStandard reaction of carboxylic acids.
Amidation FavorableRequires activation of the carboxylic acid.
Reduction FavorableRequires strong reducing agents.
Decarboxylation PossibleMay require specific and potentially harsh conditions.

Metal-Catalyzed Coupling Reactions at Naphthalene C-H Bonds

The naphthalene scaffold of this compound possesses several C-H bonds that are potential sites for functionalization through metal-catalyzed reactions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents and the directing-group ability of the carboxylate.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. eurekaselect.com In the context of this compound, the carboxylic acid group can act as a directing group, facilitating C-H activation at the ortho positions (C1 and C3). However, the electronic withdrawing nature of the fluorine atoms and the carboxylic acid can deactivate the aromatic system towards electrophilic palladation.

The general mechanism for such a directed C-H arylation would likely involve the formation of a palladium carboxylate salt in situ. This is followed by cyclometalation to form a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, and subsequent reductive elimination to yield the arylated product and regenerate the palladium(II) catalyst. The harsh reaction conditions sometimes required for C-H activation can be a limitation. eurekaselect.com

Table 1: Plausible Reaction Parameters for a Directed C-H Arylation of a Naphthoic Acid Derivative

ParameterCondition
CatalystPd(OAc)₂ or similar Pd(II) salt
LigandOften phosphine (B1218219) or N-heterocyclic carbene ligands
Coupling PartnerAryl halides (I, Br) or pseudohalides
BaseK₂CO₃, Cs₂CO₃, or a carboxylate salt
SolventHigh-boiling polar aprotic solvents (e.g., DMF, DMA)
Temperature100-150 °C

Note: This table represents typical conditions for related transformations and would require optimization for this compound.

The carboxylic acid moiety in this compound can serve as an effective directing group for ortho-C-H activation. researchgate.net Transition metals like palladium and rhodium are commonly employed for such transformations. researchgate.net The chelation assistance provided by the carboxylate group facilitates the formation of a five- or six-membered metallacycle, leading to selective functionalization at the C1 or C3 position. researchgate.net

The fluorine substituents at the 5- and 7-positions are expected to influence the regioselectivity of C-H functionalization. Their electron-withdrawing nature would likely disfavor functionalization on the same ring, potentially making the C-H bonds on the other ring more susceptible to activation, depending on the specific catalytic system employed. The development of transient directing groups has also emerged as a strategy to achieve functionalization at positions that are remote to the initial functional group. snnu.edu.cn

Acid-Base Equilibrium and Proton Transfer Dynamics in Non-Aqueous Solvents

The acidity of this compound in non-aqueous solvents is a critical parameter that governs its reactivity in many chemical processes. The pKa value is significantly influenced by the solvent's properties, such as its polarity, dielectric constant, and its ability to solvate both the acidic proton and the resulting carboxylate anion.

The presence of two electron-withdrawing fluorine atoms on the naphthalene ring is expected to increase the acidity of the carboxylic acid group compared to unsubstituted 2-naphthoic acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the negative charge of the conjugate base (carboxylate anion). Studies on perfluoroalkyl carboxylic acids have shown a significant increase in acidity with fluorination. nih.gov

In non-aqueous solvents, ion pairing between the carboxylate anion and the proton or other cations can be significant, affecting the equilibrium. The proton transfer dynamics, or the rate at which the acidic proton is transferred to a base, are also solvent-dependent. In protic solvents, proton transfer can be mediated by solvent molecules through hydrogen bonding networks. In aprotic solvents, the dynamics will be more dependent on the concentration and strength of the base present. The study of proton transfer in naphthol derivatives has shown that the efficiency of this process is highly dependent on the solvent environment. instras.com

Table 2: Predicted Relative Acidity of Naphthoic Acid Derivatives

CompoundPredicted Relative AcidityRationale
2-Naphthoic AcidBaselineUnsubstituted reference compound.
This compoundHigherElectron-withdrawing fluorine atoms stabilize the conjugate base.

Mechanistic Investigations of Key Transformations Utilizing Isotopic Labeling and Trapping Experiments

Elucidating the precise mechanisms of reactions involving this compound would necessitate detailed experimental studies, such as isotopic labeling and the trapping of reactive intermediates.

Isotopic Labeling: In the context of C-H activation, deuterium (B1214612) labeling at specific positions on the naphthalene ring can provide valuable information about the rate-determining step of the reaction. A significant kinetic isotope effect (KIE), where the C-D bond is cleaved more slowly than the C-H bond, would suggest that C-H bond cleavage is involved in the rate-determining step. dtu.dk For instance, synthesizing 1-deuterio-5,7-difluoro-2-naphthoic acid and comparing its reaction rate in a palladium-catalyzed C-H arylation with the non-deuterated analogue would be a key experiment.

Trapping Experiments: Trapping experiments are designed to capture and identify short-lived intermediates in a reaction pathway. For instance, in a palladium-catalyzed cross-coupling reaction, the addition of a trapping agent that can react specifically with a proposed palladacycle intermediate could provide evidence for its existence. nih.gov Similarly, in reactions proceeding through radical mechanisms, radical traps could be employed to intercept and characterize the radical species involved.

While no specific isotopic labeling or trapping experiments have been reported for this compound itself, the methodologies are well-established for studying the mechanisms of C-H functionalization and cross-coupling reactions of aromatic compounds. nih.govrsc.org These studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Derivatization Strategies and Functionalization of 5,7 Difluoro 2 Naphthoic Acid

Synthesis of Esters and Amides for Diverse Research Applications

The carboxylic acid group of 5,7-Difluoro-2-naphthoic acid is the primary site for derivatization, most commonly through esterification and amidation. These reactions convert the acid into more versatile intermediates for further synthesis.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For instance, the reaction with alcohols in the presence of a catalytic amount of strong acid, such as sulfuric acid, yields the corresponding ester. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation. nih.gov A range of aromatic, α,β-unsaturated, and aliphatic carboxylic acids can be condensed with alcohols using methods like the Yonemitsu conditions, which involve diethyl chlorophosphate in pyridine. researchgate.net

Amidation: The formation of amides from this compound involves coupling with a primary or secondary amine. This transformation is crucial for building larger molecular architectures. Standard peptide coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or carbodiimides (e.g., DCC, EDC) are employed to activate the carboxylic acid for nucleophilic attack by the amine. nih.govresearchgate.net A catalyst-free method has also been reported, utilizing sodium amidoboranes to directly amidate esters at room temperature, a process that is rapid and chemoselective. nih.gov This approach could be applied to the methyl or ethyl ester of this compound to yield the corresponding primary amide.

Table 1: Common Reagents for Ester and Amide Synthesis

TransformationReagent/CatalystTypical Conditions
EsterificationH₂SO₄ (catalytic)Reaction with excess alcohol, often with heating
EsterificationDCC/DMAPReaction with alcohol in an inert solvent
AmidationDMTMMCoupling with amine in an organic solvent
AmidationEDC/HOBtActivation of carboxylic acid followed by addition of amine
Amidation (from ester)NaNH₂BH₃Room temperature, catalyst-free

Preparation of Anhydrides and Acyl Halides for Subsequent Reactions

For reactions requiring a more electrophilic carbon, this compound can be converted into highly reactive acyl halides or anhydrides.

Acyl Halides: Acyl chlorides are the most common acyl halides and are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgpressbooks.pub These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 5,7-Difluoro-2-naphthoyl chloride. This intermediate is not typically isolated and is used immediately for subsequent reactions due to its reactivity. pressbooks.pub

Anhydrides: Acid anhydrides can be prepared from the corresponding acyl chloride. youtube.com The reaction of 5,7-Difluoro-2-naphthoyl chloride with a carboxylate salt (such as sodium 5,7-Difluoro-2-naphthoate) or with this compound itself in the presence of a non-nucleophilic base like pyridine, would yield the symmetric anhydride. pressbooks.pubkhanacademy.org Mixed anhydrides can also be formed by reacting the acyl chloride with a different carboxylic acid. pressbooks.pub

Selective Functionalization of the Naphthalene (B1677914) Ring System

The difluoronaphthalene core of the molecule can be further functionalized through electrophilic aromatic substitution reactions, although the fluorine atoms and the deactivating carboxyl group influence the position of substitution.

Bromination and Iodination: The introduction of bromine or iodine onto the naphthalene ring can provide handles for further cross-coupling reactions. Direct halogenation of naphthoic acids can be challenging due to the deactivating nature of the carboxyl group. However, electrophilic bromination or iodination can be achieved using appropriate reagents and catalysts. For instance, direct iodination or bromination of similar aromatic acids has been performed using an iodinating or brominating agent in the presence of an oxidizing agent. google.com The reaction conditions, including the choice of solvent and catalyst, are critical for achieving regioselectivity.

Nitration: Nitration introduces a nitro group (–NO₂) onto the aromatic ring, which can subsequently be reduced to an amino group. The standard conditions for nitration involve a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺). masterorganicchemistry.com The position of nitration on the this compound ring will be directed by the existing substituents.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com Like nitration, the directing effects of the fluorine and carboxyl groups will determine the regiochemical outcome. The sulfonation of naphthalene derivatives can sometimes be reversible, which can be exploited for synthetic purposes. masterorganicchemistry.com

Amination: Direct amination of the naphthalene ring is not a standard electrophilic aromatic substitution. Instead, an amino group is typically introduced by first performing nitration, followed by the reduction of the resulting nitro group. Common reducing agents for this transformation include metals like tin or iron in acidic media, or catalytic hydrogenation.

Formation of Polymerizable Monomers and Precursors

This compound and its derivatives can serve as monomers for the synthesis of high-performance polymers. The rigid naphthalene backbone and the presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

The carboxylic acid or its derivatives (e.g., esters, acyl chlorides) can be used in polycondensation reactions. For example, conversion to a diol or diamine derivative, or reaction with other difunctional monomers, can lead to the formation of polyesters or polyamides. The specific structure of the resulting polymer depends on the co-monomer used and the polymerization conditions.

Conjugation with Biomolecules for Chemical Probe Development

The derivatized forms of this compound are useful for conjugation to biomolecules such as peptides, proteins, or nucleic acids to create chemical probes. The activated acid (e.g., acyl chloride or an active ester) can react with nucleophilic residues on a biomolecule, such as the amine group of lysine (B10760008) or the thiol group of cysteine, to form a stable covalent bond.

This conjugation strategy allows the fluorinated naphthalene moiety to be attached as a reporter group. The unique properties of the difluoronaphthyl group can be exploited for analytical purposes, although discussion of its specific biological activity or dosage is beyond the scope of this article. The choice of linker and conjugation chemistry is critical to ensure that the attachment is stable and does not interfere with the intended application of the probe.

Table 2: Summary of Functionalization Reactions

Reaction TypeReagent(s)Product Functional GroupPrimary Use of Product
EsterificationAlcohol, Acid CatalystEster (-COOR)Intermediate, protecting group
AmidationAmine, Coupling AgentAmide (-CONHR)Building block for larger molecules
Acyl Halide FormationSOCl₂ or (COCl)₂Acyl Chloride (-COCl)Highly reactive intermediate
NitrationHNO₃, H₂SO₄Nitro (-NO₂)Precursor to amino group
SulfonationSO₃, H₂SO₄Sulfonic Acid (-SO₃H)Increases water solubility

Exploration of Multicomponent Reaction Protocols

The derivatization of this compound can be efficiently achieved through multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single synthetic step to form a new product containing the essential parts of all starting materials. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules from simple precursors. The exploration of MCRs for the functionalization of this compound opens avenues to novel molecular scaffolds with potential applications in various fields of chemical and biological research.

The carboxylic acid functionality of this compound makes it a suitable candidate for participation in some of the most well-established MCRs, namely the Passerini and Ugi reactions. These isocyanide-based MCRs are powerful tools for the synthesis of peptidomimetics and other biologically relevant compounds.

Passerini Reaction

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgchemistnotes.com In the context of this compound, it would serve as the carboxylic acid component, providing the acyl group to the final product.

The general scheme for the Passerini reaction involving this compound is depicted below:

Reactants: this compound, an aldehyde (R¹CHO), and an isocyanide (R²NC).

Product: An α-(5,7-difluoro-2-naphthoyloxy) carboxamide.

The electron-withdrawing nature of the two fluorine atoms on the naphthalene ring is expected to increase the acidity of the carboxylic acid group, which can facilitate the initial protonation of the carbonyl component, a key step in the reaction mechanism. This enhanced acidity could potentially lead to faster reaction rates compared to non-fluorinated analogues.

Ugi Reaction

The Ugi four-component reaction (U-4CR) is another prominent MCR that involves a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of a bis-amide, a scaffold commonly found in peptidomimetics.

When this compound is employed in an Ugi reaction, it will act as the acid component, contributing the N-acyl group to the final product.

The general scheme for the Ugi reaction with this compound is as follows:

Reactants: this compound, an amine (R¹NH₂), an aldehyde (R²CHO), and an isocyanide (R³NC).

Product: A complex bis-amide incorporating the 5,7-difluoro-2-naphthoyl moiety.

The fluorine substituents on the naphthyl ring of the resulting Ugi products can impart unique properties, such as increased metabolic stability and altered lipophilicity, which are often desirable in the design of new therapeutic agents.

The versatility of both the Passerini and Ugi reactions allows for the introduction of a wide range of substituents by varying the aldehyde/ketone, isocyanide, and (in the case of the Ugi reaction) the amine components. This combinatorial approach enables the rapid synthesis of a diverse library of compounds based on the this compound scaffold.

Below is a data table summarizing the potential multicomponent reactions involving this compound.

Reaction NameComponentsGeneral Product StructurePotential Advantages of using this compound
Passerini Reaction This compound, Aldehyde/Ketone, Isocyanideα-(5,7-difluoro-2-naphthoyloxy) carboxamideIncreased acidity may enhance reaction rates. Fluorine atoms can modulate biological properties of the product.
Ugi Reaction This compound, Amine, Aldehyde/Ketone, IsocyanideN-acyl-α-amino carboxamide with a 5,7-difluoro-2-naphthoyl groupIntroduction of a fluorinated aromatic moiety for potential bioactivity. High structural diversity achievable.

While specific documented examples of this compound in these MCRs are not prevalent in the literature, the principles of these reactions strongly support its utility as a valuable building block for the synthesis of complex and potentially bioactive molecules. Further research in this area would be beneficial to fully explore the synthetic potential of this fluorinated naphthoic acid derivative in the realm of multicomponent chemistry.

Computational and Theoretical Investigations of 5,7 Difluoro 2 Naphthoic Acid

Electronic Structure and Molecular Orbital Analysis

Computational chemistry provides powerful tools to elucidate the electronic characteristics of molecules like 5,7-Difluoro-2-naphthoic acid. Methods such as Density Functional Theory (DFT) are commonly used to understand the arrangement of electrons and predict the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Energies and Localizations

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring system, which is rich in π-electrons. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would likely lower the energy of the HOMO compared to unsubstituted naphthalene. Conversely, the LUMO is anticipated to be distributed over the naphthalene ring and the carboxylic acid group, with the fluorine substitutions also influencing its energy level. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Characteristic
HOMO Energy Influenced by the π-system of the naphthalene ring and lowered by electron-withdrawing groups.
LUMO Energy Affected by the naphthalene ring and the carboxylic acid and fluoro substituents.

| HOMO-LUMO Gap | A key determinant of chemical reactivity and kinetic stability. |

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within a molecule can be visualized using an electrostatic potential (ESP) surface map. This map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the ESP map would be expected to show a high electron density around the oxygen atoms of the carboxylic acid group and the fluorine atoms, reflecting their high electronegativity. The hydrogen atom of the carboxylic acid group would exhibit a region of positive electrostatic potential, indicating its acidic nature. The naphthalene ring would display a more complex distribution of charge, influenced by the attached functional groups. This analysis is valuable for predicting intermolecular interactions, such as hydrogen bonding, and the sites most susceptible to electrophilic or nucleophilic attack.

Spectroscopic Property Prediction and Correlative Analysis

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a powerful complement to experimental measurements.

Quantum Chemical Calculation of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govnih.gov These calculations are typically performed using DFT. nih.gov

The predicted chemical shifts for this compound would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group. The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts determined by their position relative to the substituents. The ¹³C NMR spectrum would reveal the chemical environments of all carbon atoms in the molecule, with the carbons attached to the fluorine atoms and the carboxylic acid group showing characteristic downfield shifts. The ¹⁹F NMR spectrum would provide direct information about the fluorine environments.

Table 2: Predicted NMR Chemical Shift Characteristics for this compound

Nucleus Predicted Chemical Shift Observations
¹H Aromatic protons will have distinct shifts based on their proximity to the fluoro and carboxyl groups.
¹³C Carbons bonded to fluorine and the carboxyl group are expected to be significantly deshielded.

| ¹⁹F | Chemical shifts will be characteristic of aromatic fluorine atoms. |

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes, aiding in the interpretation of experimental spectra. nih.gov For this compound, the calculated IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=O, O-H, and C-F bonds. The vibrational frequencies of the carboxylic acid group (C=O and O-H stretching) would be particularly prominent.

UV-Vis Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. nih.govresearchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. researchgate.net The presence of the fluorine and carboxylic acid substituents would likely cause a shift in the absorption maxima compared to unsubstituted 2-naphthoic acid. sielc.com TDDFT can also be used to investigate the excited-state properties of the molecule, providing insights into its fluorescence behavior. researchgate.net

Table 3: Predicted UV-Vis Absorption Properties of this compound

Parameter Predicted Characteristic
λmax Primarily due to π-π* electronic transitions of the aromatic system.
Electronic Transitions Influenced by the HOMO-LUMO energy gap.

| Solvent Effects | The polarity of the solvent can influence the position of the absorption maxima. |

Reaction Pathway Modeling and Transition State Characterization

While specific reaction pathway modeling for this compound is not extensively documented in publicly available literature, the principles of computational chemistry allow for the theoretical investigation of its reactivity. Reaction pathway modeling for analogous aromatic carboxylic acids typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. This mapping helps in identifying the most energetically favorable route from reactants to products.

Key aspects of modeling reactions involving this compound would include:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of further substitution on the naphthalene ring. The fluorine atoms and the carboxylic acid group will exert electronic and steric effects, directing incoming electrophiles to specific positions. Transition state calculations would reveal the activation energies for substitution at different sites.

Carboxylic Acid Reactions: Modeling reactions such as esterification or amidation would involve characterizing the transition states for nucleophilic attack on the carbonyl carbon. The electronic influence of the difluoronaphthyl group on the reactivity of the carboxylic acid function can be quantified.

Decarboxylation: Although generally requiring harsh conditions for aromatic acids, the stability of the resulting aryl anion or radical can be computationally assessed to predict the feasibility of such a reaction.

Transition state characterization is a critical component of these studies. It involves locating the saddle point on the potential energy surface that connects reactants and products. The geometric and energetic properties of the transition state provide crucial information about the reaction mechanism and its rate. For instance, in an electrophilic substitution reaction, the transition state would be a high-energy intermediate, often referred to as a sigma complex or Wheland intermediate, and its stability would be influenced by the fluorine substituents.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily centered around the orientation of the carboxylic acid group relative to the naphthalene ring.

Conformational Analysis is central to understanding the three-dimensional structure of molecules and their biological activity. nih.gov Computational methods, such as potential energy surface scans, can be employed to determine the rotational barrier of the C-C bond connecting the carboxylic group to the naphthalene ring. These calculations typically reveal the most stable conformer(s) and the energy required to interconvert between them. It is expected that the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, would be the most stable due to maximized π-conjugation. However, steric hindrance from the adjacent hydrogen atom might lead to a slightly twisted low-energy conformation.

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. nih.gov By simulating the motion of atoms over time, MD can provide insights into: nih.gov

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Conformational Sampling: Exploring the accessible conformational space and the relative populations of different conformers at a given temperature.

Intermolecular Interactions: Simulating the aggregation of molecules and the nature of the forces holding them together.

For this compound, MD simulations could be particularly useful in understanding its behavior in biological systems or in solution-phase applications. The simulations can reveal how the molecule adapts its shape to fit into a binding site or how it interacts with other solutes. nih.gov

Quantum Chemical Calculations of Acidity (pKa) and Basicity Parameters

The acidity of a carboxylic acid is a fundamental property that dictates its behavior in solution. Quantum chemical calculations provide a powerful tool for the accurate prediction of the acid dissociation constant (pKa). researchgate.net

The pKa of this compound can be calculated using various theoretical approaches, often in combination with implicit or explicit solvent models to account for the effect of the solvent. The general process involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution:

ArCOOH + H₂O ⇌ ArCOO⁻ + H₃O⁺

The pKa can then be determined from the calculated ΔG. The accuracy of these predictions has been shown to be within one pKa unit of experimental values for many organic molecules. researchgate.net

The presence of two fluorine atoms on the naphthalene ring is expected to have a significant impact on the acidity of the carboxylic acid group. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the resulting carboxylate anion (ArCOO⁻) by delocalizing the negative charge, thereby increasing the acidity of the parent carboxylic acid (i.e., lowering its pKa value). The positions of the fluorine atoms at the 5 and 7 positions are relatively distant from the carboxylic acid group at the 2-position, so the inductive effect will be attenuated compared to substitution closer to the carboxyl group. Nevertheless, a noticeable increase in acidity compared to 2-naphthoic acid is anticipated. For comparison, the experimental pKa of 2-naphthoic acid is around 4.2. nih.govrsc.org

Below is a hypothetical data table illustrating the expected trend in pKa values, based on the known effects of electron-withdrawing groups.

CompoundPredicted pKaExpected Change Relative to 2-Naphthoic Acid
2-Naphthoic Acid~4.2Baseline
This compound< 4.2More acidic

Non-Covalent Interactions and Intermolecular Forces in Aggregates

Non-covalent interactions play a crucial role in determining the solid-state structure and aggregation behavior of molecules. For this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely that the molecules will form dimeric structures through hydrogen bonding between their carboxylic acid moieties. This is a common motif for carboxylic acids.

π-π Stacking: The planar naphthalene ring system is susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These interactions contribute significantly to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms on the naphthalene ring can interact with the π-electron cloud of neighboring molecules.

Halogen Bonding and Dipole-Dipole Interactions: The fluorine atoms can participate in halogen bonding (C-F···X) and contribute to dipole-dipole interactions due to the polarity of the C-F bond.

Computational studies, particularly those employing methods that can accurately describe dispersion forces, are essential for quantifying the strength and nature of these interactions. A study on the interaction of 6-fluoro-2-naphthoic acid with aggregates of sunset yellow demonstrated that the fluorinated naphthoic acid prefers to associate as clusters at the ends of the stacks. nih.gov This suggests that the fluorine substituent can influence the aggregation behavior and the preferred sites of intermolecular interaction. For this compound, the two fluorine atoms would likely enhance the propensity for specific directional interactions and could lead to unique packing arrangements in the solid state.

The interplay of these various non-covalent forces will ultimately determine the crystal structure and physical properties of this compound aggregates.

Interaction TypePotential Role in Aggregates of this compound
Hydrogen BondingFormation of carboxylic acid dimers, a primary structural motif.
π-π StackingStabilization of crystal packing through interactions between naphthalene rings.
C-H···π InteractionsContribution to the overall lattice energy and packing efficiency.
Halogen Bonding/Dipole-DipoleDirectional interactions involving fluorine atoms, influencing crystal packing.

Advanced Spectroscopic Characterization Techniques Applied to 5,7 Difluoro 2 Naphthoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise molecular structure of 5,7-Difluoro-2-naphthoic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton, carbon, and fluorine signals.

1H and 13C NMR for Carbon-Hydrogen Framework Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show signals for the five protons on the naphthalene (B1677914) ring system. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), allowing for the determination of their relative positions. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms. The spectrum would show 11 signals corresponding to the carbons of the naphthalene ring and the carboxyl group. The carbons directly bonded to fluorine atoms (C-5 and C-7) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a key feature for their identification. Other carbons would show smaller two-, three-, or four-bond couplings to the fluorine atoms, providing further structural information.

Hypothetical ¹H and ¹³C NMR Data

Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key Couplings
1δ 8.0-8.2δ 125-128
3δ 8.4-8.6δ 128-131
4δ 7.8-8.0δ 124-127
5-δ 160-164¹JCF ≈ 250 Hz
6δ 7.2-7.4δ 110-115²JCF, ³JCF
7-δ 160-164¹JCF ≈ 250 Hz
8δ 7.6-7.8δ 112-117²JCF, ³JCF
4a-δ 130-133
8a-δ 134-137
2-COOHδ 12.0-13.0δ 168-172

¹⁹F NMR for Elucidating Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is crucial for organofluorine compounds. For this compound, two signals would be expected for the two fluorine atoms, unless they are chemically equivalent by chance. The chemical shifts of the fluorine nuclei would provide information about their electronic environment. Furthermore, coupling between the fluorine atoms and nearby protons (³JHF and ⁴JHF) would be observed, which is invaluable for confirming assignments made from the ¹H NMR spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are essential to connect the information from 1D spectra.

COSY (Correlation Spectroscopy) would establish proton-proton connectivity, showing which protons are coupled to each other, thus tracing out the proton framework of the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, linking the ¹H and ¹³C assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR Spectroscopy : The FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A very strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The region from 1000-1300 cm⁻¹ would likely show strong C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy : Raman spectroscopy would also detect these vibrations, but with different intensities based on changes in polarizability. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would be expected to give strong signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Hypothetical Vibrational Spectroscopy Data

Vibrational Mode Hypothetical FT-IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak / Not observed
Aromatic C-H stretch3050-31003050-3100
C=O stretch (Carboxylic Acid)1700-1725 (strong)1700-1725 (moderate)
Aromatic C=C stretch1500-16201500-1620 (strong)
C-O stretch1210-1320Moderate
C-F stretch1000-1300 (strong)Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule. The naphthalene ring system is a large, conjugated π-system, which would result in strong absorption bands in the UV region. Typically, naphthalene derivatives show multiple bands corresponding to π→π* transitions. The presence of the fluorine and carboxyl substituents would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene. Analysis of the spectrum in solvents of different polarities could provide further insight into the nature of the electronic transitions. For reference, 2-naphthoic acid shows absorption maxima around 236 nm, 280 nm, and 334 nm.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice. For carboxylic acids, this often involves the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. The analysis would also detail any intermolecular interactions involving the fluorine atoms, such as C-H···F or F···F contacts, which influence the supramolecular architecture.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₆F₂O₂.

Accurate Mass Determination:

The precise mass of the molecular ion is a critical piece of data for confirming the elemental composition of this compound. The theoretical monoisotopic mass of this compound is 208.0335 u. In a typical HRMS experiment, the measured mass would be expected to be within a few parts per million (ppm) of this theoretical value, providing strong evidence for the correct chemical formula.

Interactive Data Table: Theoretical Isotopic Distribution for C₁₁H₆F₂O₂

Mass (u)Relative Abundance (%)
208.0335100.00
209.036912.08
210.03620.88

Fragmentation Pathway Analysis:

Subsequent fragmentation of the [M-H]⁻ ion would likely proceed through the following key steps:

Loss of Carbon Dioxide (CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the loss of CO₂ (43.9898 u). This would result in a fragment ion at m/z 163.0359, corresponding to the 5,7-difluoronaphthyl anion.

Loss of a Fluorine Radical (F•): Although less common, the loss of a fluorine radical from the difluoronaphthyl anion could occur, leading to a fragment at m/z 144.0308.

A proposed fragmentation pathway for the [M+H]⁺ ion could involve:

Loss of Water (H₂O): The initial loss of a water molecule (18.0106 u) from the protonated carboxylic acid group is a common fragmentation, which would yield an acylium ion at m/z 191.0307.

Loss of Carbon Monoxide (CO): The resulting acylium ion could then lose a molecule of carbon monoxide (27.9949 u), leading to the formation of the 5,7-difluoronaphthyl cation at m/z 163.0358.

Loss of Formic Acid (CH₂O₂): A concerted loss of formic acid (46.0055 u) could also be a possible fragmentation route, directly forming the 5,7-difluoronaphthyl cation.

Interactive Data Table: Proposed HRMS Fragmentation of this compound

Precursor IonProposed FragmentFragment FormulaTheoretical m/z
[M-H]⁻[M-H-CO₂]⁻[C₁₀H₅F₂]⁻163.0359
[M-H-CO₂-F]⁻[C₁₀H₅F]⁻[C₁₀H₅F]⁻144.0308
[M+H]⁺[M+H-H₂O]⁺[C₁₁H₅F₂O]⁺191.0307
[M+H-H₂O-CO]⁺[C₁₀H₅F₂]⁺[C₁₀H₅F₂]⁺163.0358

It is important to note that this proposed fragmentation pathway is theoretical and would require experimental validation through tandem mass spectrometry (MS/MS) experiments.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a sample. This technique is highly sensitive to the stereochemistry of molecules and is therefore used to study chiral compounds. quora.comwikipedia.orgspectroscopyeurope.com

This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and will not exhibit a CD spectrum. quora.com The molecule possesses a plane of symmetry, and therefore, it is optically inactive.

For CD spectroscopy to be applicable, a chiral center would need to be introduced into the molecule, for example, by derivatization of the carboxylic acid group with a chiral alcohol or amine, or by the introduction of a chiral substituent on the naphthalene ring system. To date, there are no reports in the scientific literature describing the synthesis or CD spectroscopic analysis of any chiral derivatives of this compound. Therefore, at present, this technique is not applicable to the parent compound.

Applications in Advanced Materials Science and Supramolecular Chemistry

Utilization as a Ligand in the Design and Synthesis of Metal-Organic Frameworks (MOFs)

MOFs constructed from naphthalene-based linkers have demonstrated multifaceted properties, including interesting photophysical and photochromic behaviors. researchgate.net The introduction of fluorine atoms to the naphthalene (B1677914) backbone is anticipated to further enhance these properties and introduce new functionalities.

The synthesis of MOFs using 5,7-Difluoro-2-naphthoate as a linker would likely employ established solvothermal or hydrothermal methods. rroij.com In a typical synthesis, a salt of a metal ion or metal cluster (the "node") and the 5,7-Difluoro-2-naphthoic acid linker would be dissolved in a high-boiling point solvent, often with a modulator to control the reaction kinetics and crystal growth. The choice of metal node (e.g., Zn(II), Zr(IV), Cu(II)) and reaction conditions (temperature, concentration, solvent) would be crucial in dictating the resulting topology and properties of the MOF. The coordination of the carboxylate group of the linker with the metal centers would lead to the formation of a porous, crystalline framework.

The presence of fluorine atoms on the organic linker can significantly impact the properties of the resulting MOF. Fluorination is known to enhance the hydrophobicity of the framework, which can improve its stability in the presence of moisture. rsc.org The strong electronegativity of fluorine can also alter the electronic environment of the pores, potentially leading to enhanced adsorption of specific guest molecules, such as carbon dioxide, through favorable electrostatic interactions. rsc.orgcjsc.ac.cn

However, the effect of fluorination on thermal and chemical stability is not always straightforward. While some fluorinated MOFs exhibit enhanced stability, others show a decrease, which can be attributed to the weakening of the C(phenyl)−COO− bond. researchgate.netresearchgate.net Computational studies have been instrumental in understanding the structure-function relationships in fluorinated MOFs, predicting their potential for capturing pollutants like per- and polyfluoroalkyl substances (PFAS). acs.orgnyu.edu The specific placement of fluorine atoms at the 5 and 7 positions of the naphthalene ring is expected to create a unique electronic and steric environment within the MOF pores, influencing its adsorption selectivity.

Table 1: Predicted Impact of Fluorination on MOF Properties (Comparative)

PropertyNon-Fluorinated Naphthalene-Based MOFHypothetical 5,7-Difluoro-2-naphthoate MOFRationale for Predicted Change
Thermal Stability Moderate to HighPotentially Similar or Slightly DecreasedFluorination can sometimes weaken the linker-metal bond.
Hydrolytic Stability VariableEnhancedIncreased hydrophobicity due to C-F bonds.
Porosity (Surface Area) HighPotentially Similar or Slightly IncreasedFluorine substitution can influence linker packing and pore geometry.
CO₂ Adsorption Capacity GoodEnhancedFavorable interactions between CO₂ and the polarized C-F bonds.
Hydrocarbon Separation ModeratePotentially EnhancedAltered pore chemistry and size can improve selectivity.

This table presents hypothetical data based on established trends in fluorinated MOFs.

The characterization of a novel MOF based on 5,7-Difluoro-2-naphthoate would involve a suite of analytical techniques. Single-crystal X-ray diffraction would be essential to determine the precise crystal structure and connectivity of the framework. Powder X-ray diffraction (PXRD) would be used to confirm the phase purity of the bulk material. The porosity and surface area would be measured by gas adsorption experiments, typically using nitrogen at 77 K. Thermogravimetric analysis (TGA) would be employed to assess the thermal stability of the framework. The chemical stability in various solvents and under different pH conditions would also be a critical aspect of its characterization.

Incorporation into Covalent Organic Frameworks (COFs)

COFs are another class of crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. rroij.com The principles of linker design for MOFs are often transferable to COFs, suggesting that this compound could also be a valuable building block in this domain.

To be used as a COF linker, this compound would need to be functionalized with at least one other reactive group to enable the formation of a 2D or 3D network. For instance, it could be converted into a dialdehyde, diamine, or other suitable monomer for condensation reactions that form the covalent linkages of the COF, such as imine or boronate ester bonds. The geometry of the functionalized linker would dictate the topology of the resulting COF. A linear or bent dicarboxylate derivative could lead to the formation of 2D layered structures.

The incorporation of fluorine into COF linkers has been shown to improve long-range order, crystallinity, and porosity. nrel.gov Computational models suggest that this improvement can be attributed to a significant energetic stabilization in the face-to-face stacking of the fluorinated aromatic units. rsc.org By carefully selecting the co-monomers to be polymerized with a derivative of this compound, it would be possible to control the pore size and shape of the resulting COF. The presence of fluorine atoms within the pores would also be expected to influence the adsorption properties of the COF, similar to its effect in MOFs. The orientation and substitution of functional groups on the linkers are known to have a significant impact on the adsorption behavior of COFs. nsf.govnih.gov

Table 2: Design Considerations for COFs with 5,7-Difluoro-2-naphthoate Derivatives

Linker FunctionalizationPotential Co-monomerResulting LinkageExpected COF Dimensionality
DiamineTrialdehydeImine2D or 3D
DialdehydeTriamineImine2D or 3D
DihydroxyDiboronic acidBoronate Ester2D

This table provides hypothetical examples of COF synthesis strategies.

Role in the Synthesis of Functional Polymers and Copolymers

There is no specific information available regarding the use of this compound in polycondensation or ring-opening polymerization.

Polycondensation and Ring-Opening Polymerization of Derivatives

The carboxylic acid moiety of this compound could theoretically be converted into various derivatives, such as esters or acyl chlorides, to act as monomers in polycondensation reactions. For instance, it could be reacted with diols or diamines to form polyesters or polyamides, respectively. However, no such polymers derived from this specific compound have been described in the literature. Similarly, the synthesis of macrocyclic derivatives of this compound that could undergo ring-opening polymerization has not been reported.

Exploration of Material Properties Influenced by Fluorine Substitution

In a general context, the incorporation of fluorine atoms into polymers is known to impart unique properties such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. The two fluorine atoms in this compound would be expected to influence the properties of any resulting polymer by:

Increasing Thermal Stability: The high strength of the C-F bond often leads to materials with improved resistance to heat and degradation.

Modifying Solubility: Fluorination can decrease solubility in hydrocarbon solvents while increasing it in fluorinated solvents.

Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which is a key consideration in designing materials for organic electronics.

Despite these well-established principles, no studies have been published that specifically measure and detail these effects for polymers containing the this compound unit.

Self-Assembly Studies and Supramolecular Architectures

No specific studies on the self-assembly or supramolecular chemistry of this compound have been found.

Hydrogen Bonding Networks and Crystal Engineering

The carboxylic acid group is a primary functional group for forming robust hydrogen bonds, often leading to the formation of dimeric structures or extended chains in the solid state. The planarity of the naphthalene core and the presence of fluorine atoms, which can participate in weaker C–H···F and F···F interactions, could further direct the packing of molecules in a crystal lattice. Crystal engineering studies on analogous naphthoic acids have demonstrated a rich variety of hydrogen-bonding motifs. However, the specific crystal structure and hydrogen bonding network of this compound have not been reported.

Formation of Cocrystals and Salts

The formation of cocrystals and salts is a common strategy in crystal engineering to modify the physicochemical properties of organic molecules. The carboxylic acid group of this compound makes it an ideal candidate for forming cocrystals with other molecules containing complementary hydrogen bond donors or acceptors. It could also be deprotonated to form salts with various counterions. While studies on cocrystals of other naphthoic acid derivatives exist, there are no published reports on cocrystals or salts specifically involving this compound.

Potential in Liquid Crystal Development (if applicable to specific derivatives)

The rigid, elongated shape of the naphthalene ring is a common feature in molecules designed as liquid crystals (mesogens). Fluorine substituents are also frequently incorporated into liquid crystal structures to tune properties such as dielectric anisotropy and viscosity. Derivatives of this compound, for example, esters with long alkyl or alkoxy chains, could potentially exhibit liquid crystalline behavior. However, the synthesis and characterization of such derivatives as liquid crystals have not been documented in the scientific literature.

Future Research Directions and Emerging Areas

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs), represents a significant area where 5,7-Difluoro-2-naphthoic acid could be employed as a functional organic linker. The introduction of fluorinated linkers into MOF structures is known to impart unique properties, including enhanced thermal and chemical stability, hydrophobicity, and specific gas affinities. researchgate.netalfa-chemistry.comresearchgate.net

The incorporation of this compound as a linker could lead to the formation of novel MOFs with tailored pore environments. The fluorine atoms lining the pores can increase the material's hydrophobicity, which is advantageous for applications such as the separation of oil-water mixtures or the dehydration of natural gas. researchgate.netnih.gov Furthermore, the polar C-F bonds can create specific interaction sites within the framework, potentially enhancing the selective adsorption of gases like carbon dioxide. alfa-chemistry.comrsc.org Research in this area would involve the systematic synthesis and characterization of MOFs using this fluorinated linker with various metal nodes to explore the resulting structural diversity and functional properties.

Table 1: Potential Effects of Integrating this compound into MOFs

PropertyPotential EnhancementRationale
Thermal StabilityIncreasedStrong C-F bonds and rigid naphthyl core.
Chemical StabilityIncreasedElectron-withdrawing fluorine atoms can strengthen metal-ligand bonds. nih.gov
HydrophobicityIncreasedPresence of fluorine atoms lining the pores. researchgate.net
Gas AdsorptionSelective enhancementPolar C-F bonds can create specific binding sites for polar molecules. alfa-chemistry.com
Structural DiversityHighThe rigid and asymmetric nature of the linker could lead to novel topologies.

Exploration in the Development of Novel Catalytic Systems Utilizing Derivatives

Derivatives of this compound, particularly those that can act as ligands, hold potential for the development of novel catalytic systems. The electronic properties of metal complexes are significantly influenced by the ligands coordinated to the metal center. nih.govnih.gov The introduction of fluorinated ligands can alter the redox potential of the metal, its Lewis acidity, and the stability of the resulting complex, thereby tuning its catalytic activity and selectivity. nsf.govmdpi.com

Future research could focus on synthesizing various derivatives of this compound, such as esters and amides, and subsequently coordinating them with transition metals. These new metal complexes could then be screened for catalytic activity in a range of organic transformations. The electron-withdrawing nature of the fluorine atoms is expected to enhance the Lewis acidity of the metal center, which could be beneficial for reactions such as Friedel-Crafts acylations or Diels-Alder reactions. Moreover, the unique steric and electronic environment provided by the difluoronaphthyl moiety could lead to novel selectivities.

Advanced Studies in Sensor Technologies (excluding biological/clinical applications)

Fluorinated aromatic compounds have shown considerable promise in the development of chemical sensors. acs.orgresearchgate.net The incorporation of fluorine atoms into organic molecules can influence their photophysical properties, such as fluorescence quantum yield and emission wavelength, and enhance their sensitivity and selectivity towards specific analytes. nih.gov Derivatives of this compound could be investigated as active components in optical or electronic sensor devices for environmental or industrial monitoring.

For instance, the naphthoic acid moiety can be functionalized with fluorophores to create chemosensors where the fluorescence is modulated by the presence of a target analyte. The fluorine atoms can fine-tune the electronic properties of the sensing molecule, leading to improved performance. nih.gov Research in this direction would involve the design and synthesis of sensor molecules based on the this compound scaffold and the evaluation of their sensing capabilities towards various non-biological analytes, such as metal ions, anions, or volatile organic compounds. The high electronegativity of fluorine can create electron-deficient aromatic systems that are sensitive to electron-rich analytes. acs.org

High-Throughput Synthesis and Screening of Derivatized Libraries for Materials Discovery

The discovery of new materials with desired properties can be significantly accelerated through high-throughput synthesis and screening methodologies. umd.edu This combinatorial approach allows for the rapid generation and evaluation of large libraries of compounds. umd.edu A promising future direction for this compound is its use as a core scaffold for the creation of derivatized libraries for materials discovery.

By employing automated synthesis platforms, a wide range of functional groups can be introduced onto the naphthoic acid backbone, leading to a diverse library of compounds with varying electronic and steric properties. These libraries could then be rapidly screened for properties relevant to materials science, such as liquid crystalline behavior, non-linear optical properties, or performance as organic semiconductors. This approach bypasses the traditional, time-consuming one-at-a-time synthesis and testing of new materials, thereby accelerating the pace of discovery. umd.edu

Table 2: Illustrative Library of this compound Derivatives for High-Throughput Screening

ScaffoldR-group at position XPotential Property to Screen
5,7-Difluoro-2-naphthoyl-O-Alkyl chains of varying lengthsLiquid crystallinity
5,7-Difluoro-2-naphthyl-C≡C-Aryl (e.g., phenyl, pyridyl)Non-linear optical properties
5,7-Difluoro-2-naphthyl-Thiophene or -Furan heterocyclesOrganic semiconductor performance
5,7-Difluoro-2-naphthamide-N(Alkyl)₂ with varying alkyl groupsSolubility and processability for thin-film applications

Bio-Inspired Material Design Leveraging Naphthoic Acid Scaffolds (excluding biological activity/dosage)

Bio-inspired materials science seeks to emulate the design principles found in nature to create novel materials with advanced functionalities. nih.govnih.gov The rigid and planar structure of the naphthoic acid scaffold can be leveraged in the design of bio-inspired materials, such as synthetic polymers that mimic the structural motifs of biological macromolecules. nih.gov

For example, this compound can be used as a monomer in the synthesis of polymers with well-defined, repeating aromatic units. These polymers could be designed to self-assemble into ordered structures, mimicking the hierarchical organization found in natural materials like silk or cellulose. nih.gov The incorporation of the fluorinated naphthyl group could introduce specific intermolecular interactions, such as π-π stacking, which can be used to control the morphology and mechanical properties of the resulting material. Research in this area would focus on the synthesis of novel polymers and the study of their self-assembly behavior and material properties, with an eye towards applications in areas such as advanced textiles or lightweight structural composites. The design of biomimetic scaffolds for tissue engineering, which aim to replicate the extracellular matrix, is another area where such structured polymers could be explored. nih.govusfq.edu.ec

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Difluoro-2-naphthoic acid, and how can regioselective fluorination be achieved?

  • Methodological Answer : Regioselective fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). To optimize yields, reaction conditions (temperature, solvent polarity, and catalyst) must be systematically tested. For example, anhydrous polar aprotic solvents (e.g., DMF) at 80–100°C enhance fluorination efficiency. Comparative analysis of substituent effects in similar naphthoic acids (e.g., hydroxyl vs. fluorine groups) can guide positional selectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine positions (chemical shifts for aromatic fluorines typically range from -110 to -125 ppm). 1H^{1}\text{H}-NMR can resolve coupling patterns between fluorine and adjacent protons.
  • IR : Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C-F stretches (1000–1100 cm1^{-1}).
  • MS : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: 224.02 for C11H6F2O2\text{C}_{11}\text{H}_6\text{F}_2\text{O}_2). Cross-reference with PubChem or ECHA databases for validation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • pH gradients : Test solubility and degradation in buffers (pH 2–12) using HPLC to monitor decomposition products.
  • Thermal stress : Store samples at 40°C, 60°C, and 80°C for 4–8 weeks, analyzing purity via TLC or DSC (melting point ~270–290°C, as seen in analogous naphthoic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorination efficiencies for this compound synthesis?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., catalyst loading, solvent, reaction time). For instance, a 23^3 factorial experiment can test interactions between temperature (Levels: 80°C vs. 100°C), solvent (DMF vs. DMSO), and fluorinating agent (Selectfluor® vs. DAST). Statistical tools like ANOVA can identify significant factors, while reproducibility tests across labs reduce bias .

Q. What computational strategies integrate DFT calculations with experimental data to predict the reactivity of this compound?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry using B3LYP/6-31G(d) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental substituent effects (e.g., electron-withdrawing fluorine groups reduce carboxylate acidity).
  • MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior. Validate with experimental UV-Vis or dynamic light scattering (DLS) .

Q. How do mechanistic pathways differ between this compound and its hydroxylated analogs (e.g., 6,7-Dihydroxy-2-naphthoic acid) in esterification reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (18O^{18}\text{O}) to trace acyl oxygen sources. For fluorinated analogs, the electron-withdrawing effect of fluorine accelerates esterification via increased carboxylate electrophilicity, whereas hydroxyl groups promote hydrogen bonding, altering transition-state stability. Monitor reaction progress via in situ IR or 13C^{13}\text{C}-NMR .

Q. What methodologies establish structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. Compare IC50_{50} values with salicylic acid derivatives.
  • Molecular Docking : Use AutoDock Vina to model binding interactions between the fluorinated naphthoic acid and enzyme active sites. Correlate docking scores (binding affinity) with experimental IC50_{50} data .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Develop a validated HPLC-MS/MS protocol:

  • Linearity : Test 5–1000 ng/mL concentrations (R2^2 > 0.99).
  • Recovery : Spike matrices (plasma, urine) with known concentrations; recoveries should be 85–115%.
  • LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ, S/N ≥ 3 for LOD). Cross-validate with GC-MS for halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.